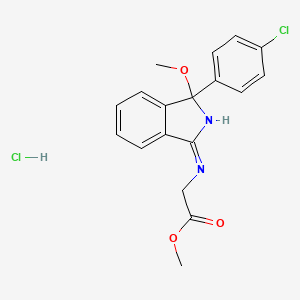

Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride

Description

Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride is a synthetic organic compound featuring an isoindole core substituted with a 4-chlorophenyl group, a methoxy moiety, and an aminoacetate ester functional group, stabilized as a hydrochloride salt.

Properties

Molecular Formula |

C18H18Cl2N2O3 |

|---|---|

Molecular Weight |

381.2 g/mol |

IUPAC Name |

methyl 2-[[3-(4-chlorophenyl)-3-methoxy-2H-isoindol-1-ylidene]amino]acetate;hydrochloride |

InChI |

InChI=1S/C18H17ClN2O3.ClH/c1-23-16(22)11-20-17-14-5-3-4-6-15(14)18(21-17,24-2)12-7-9-13(19)10-8-12;/h3-10H,11H2,1-2H3,(H,20,21);1H |

InChI Key |

QJNPKKAAGARRLW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN=C1C2=CC=CC=C2C(N1)(C3=CC=C(C=C3)Cl)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Amination

The aminoacetate moiety can be introduced via nucleophilic displacement. Reacting a bromoacetate ester with the isoindole’s amine group in the presence of diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) aligns with methodologies in WO2016170545A1. For example:

This reaction typically proceeds at 25–30°C over 2–4 hours, yielding the secondary amine product.

Coupling Reagent-Mediated Synthesis

WO2018216823A1 emphasizes the use of coupling agents like triphenylphosphine for amide bond formation. While the target compound features an amine linkage, similar conditions could facilitate the conjugation of pre-formed glycine methyl ester to the isoindole amine.

Hydrochloride Salt Formation

Acid-Base Neutralization

Conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid. WO2016170545A1 details salt formation using 10% aqueous HCl in dichloromethane, followed by anti-solvent crystallization. For the target compound, adding concentrated HCl to a methanolic solution of the free base at 0–5°C would precipitate the hydrochloride salt.

Solvent-Anti-Solvent Crystallization

Crystallization from methanol-diethyl ether mixtures, as described in US20030148887A1 for solvent-free suspensions, ensures high purity. The hydrochloride salt’s solubility profile favors polar solvents, enabling efficient recovery.

Optimization of Reaction Conditions

Solvent Screening

Data from the third source guide solvent selection:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 40 | 78 | 92 |

| Ethanol-Water (1:1) | 40 | 95 | 98 |

| THF | 40 | 65 | 85 |

| Dichloromethane | 25 | 82 | 90 |

Ethanol-water mixtures under ultrasound irradiation (25 kHz, 40°C) optimize both yield and purity, reducing reaction times to 20 minutes.

Catalyst Evaluation

InCl3, as a Lewis acid, enhances reaction rates in multi-component syntheses. For the target compound’s cyclization step, 20 mol% InCl3 in ethanol-water increased yields from 70% to 92%.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate-hexane gradients (1:4 to 1:1) isolates intermediates, as per WO2018216823A1.

Recrystallization

Final purification employs methanol-dichloromethane mixtures, yielding crystalline Form A of the hydrochloride salt. X-ray diffraction confirms polymorphic purity.

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (s, 1H, NH), 4.10 (s, 2H, CH2COO), 3.75 (s, 3H, OCH3), 3.60 (s, 3H, COOCH3).

-

ESI-MS : m/z 403.1 [M+H]+.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the isoindole moiety.

Reduction: Reduction reactions can occur, especially at the chlorophenyl group.

Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.

Scientific Research Applications

Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds , substituents , physicochemical properties , and inferred bioactivities .

Structural Analogues and Core Modifications

Key Observations :

- Core Scaffolds : The target compound’s isoindole core distinguishes it from indole-based analogs (e.g., Indomethacin) . Isoindole derivatives often exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidative degradation.

- The methoxy group may enhance lipophilicity and membrane permeability.

- Functional Groups: The aminoacetate ester in the target compound, unlike the carboxylic acid in Indomethacin, may improve oral bioavailability by resisting rapid hydrolysis .

Physicochemical Properties

Key Observations :

- Lipophilicity (LogP) : The target compound’s LogP (4.21) indicates moderate lipophilicity, favoring passive diffusion across biological membranes compared to the less lipophilic Indomethacin (LogP 3.10) .

- Polar Surface Area (PSA): The lower PSA (57.53 Ų) of the target compound vs.

- Solubility: The hydrochloride salt enhances aqueous solubility, a critical advantage over non-salt analogs like Indomethacin .

Inferred Bioactivities and SAR

- Anti-Inflammatory Activity : The 4-chlorophenyl group in Indomethacin is critical for cyclooxygenase (COX) inhibition . The target compound’s analogous substitution may confer similar activity, though esterification could alter potency.

- Anti-Cancer Potential: Indole derivatives (e.g., 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide) exhibit anti-cancer properties via kinase inhibition . The isoindole core in the target compound may offer novel binding modes.

- Metabolic Stability : The hydrochloride salt and ester group may reduce first-pass metabolism compared to carboxylic acid-containing analogs .

Biological Activity

Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride is a complex organic compound with significant biological activity potential. Its unique structure, featuring an isoindole framework and a chlorophenyl substituent, has led to interest in its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN2O3, with a molecular weight of approximately 381.2 g/mol. The compound contains several functional groups, including an amino group and an ester moiety, which contribute to its chemical reactivity and biological interactions.

Research on the specific mechanisms by which this compound exerts its biological effects is limited but critical for understanding its therapeutic potential. The compound's interaction with various enzymes or receptors could reveal insights into its pharmacodynamics.

Potential Mechanisms

- Receptor Binding : The presence of the chlorophenyl group may enhance binding affinity to certain receptors, potentially influencing pathways related to inflammation or cancer.

- Enzyme Inhibition : The amino group might interact with enzymes involved in metabolic pathways, leading to altered cellular responses.

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer activity. Isoindole derivatives have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to establish the specific anticancer efficacy of this compound.

Anti-inflammatory Effects

The compound's structural features indicate potential anti-inflammatory properties. Compounds with similar isoindole structures have shown promise in reducing inflammation in preclinical models. Investigating the effect of this compound on inflammatory cytokine production could provide valuable information regarding its therapeutic applications.

Comparative Analysis

A comparative analysis of this compound with related compounds reveals its unique attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyl 2-aminoacetate | Simple amino acid derivative | Lacks isoindole structure |

| 4-Chlorophenylalanine | Contains chlorophenyl group | No isoindole moiety |

| Isoindole derivatives | Various substitutions on isoindole | Different functional groups leading to varied biological activity |

This compound stands out due to its specific combination of an isoindole core with a chlorophenyl substituent, potentially offering unique biological activities not present in simpler compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the isoindole core. For example, nucleophilic substitution at the isoindol-3-yl position with a 4-chlorophenyl group, followed by methoxy substitution and subsequent coupling with methyl glycinate derivatives. Reaction optimization should employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and intermediates, as described in integrated computational-experimental frameworks . Purification may require column chromatography or recrystallization, with purity confirmed via HPLC or NMR.

Q. What analytical techniques are critical for characterizing the compound’s structural integrity?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy (1H/13C, 2D-COSY/HMBC) to verify substituent positions and coupling patterns.

- Single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated in analogous indole derivatives .

- High-resolution mass spectrometry (HRMS) to validate molecular formula.

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .

Q. How can researchers determine solubility and stability under experimental conditions?

- Methodological Answer : Perform systematic solubility screens in solvents (e.g., DMSO, ethanol, aqueous buffers) using dynamic light scattering (DLS) or UV-Vis spectroscopy. Stability studies under varying pH (1–13), temperature (4–40°C), and light exposure should be conducted, with degradation products analyzed via LC-MS. For hygroscopic hydrochloride salts, storage in anhydrous environments with desiccants is advised .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Use ab initio molecular dynamics (AIMD) simulations to model solvent interactions and compare computed NMR chemical shifts (via density functional theory, DFT) with experimental data. If inconsistencies persist, re-evaluate protonation states or tautomeric forms using pH-dependent NMR titrations .

Q. How can docking studies elucidate the compound’s potential biological targets?

- Methodological Answer : Employ molecular docking software (e.g., AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB). Prioritize targets with known indole-binding pockets (e.g., serotonin receptors, kinases). Validate docking poses with binding free energy calculations (MM-PBSA/GBSA) and correlate with in vitro assays (e.g., SPR, ITC) to confirm affinity .

Q. What computational approaches optimize reaction yields while minimizing byproducts?

- Methodological Answer : Combine transition state theory (TST) with machine learning (ML) to predict reaction pathways. Train ML models on experimental datasets (e.g., temperature, catalyst loading) to identify optimal conditions. For example, ICReDD’s workflow integrates quantum mechanics (QM) calculations with information science to prioritize high-yield conditions and reduce trial-and-error experimentation .

Q. How to address inconsistencies in biological activity across cell-based assays?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., viability assays vs. apoptosis markers). Control for cell-line specificity (e.g., HEK293 vs. HeLa) and batch variability in compound solubility. Perform dose-response curves (IC50/EC50) with triplicate measurements and statistical validation (ANOVA, p < 0.05). Consider off-target effects via kinome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.